molecular formula C22H17ClN2O3 B2955314 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922029-56-9

3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Número de catálogo: B2955314
Número CAS: 922029-56-9
Peso molecular: 392.84
Clave InChI: JWKYKWUSONKGNO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a 7-membered oxazepine ring fused with two benzene rings. The 10-ethyl group and 11-oxo moiety stabilize the oxazepine scaffold, while the 3-chlorobenzamide substituent at position 2 modulates electronic and steric properties, influencing binding affinity and pharmacokinetics . Its molecular formula is C₃₄H₂₆ClN₃O₃ (exact mass: 364.8 g/mol), with the chloro group enhancing lipophilicity compared to non-halogenated analogs .

Propiedades

IUPAC Name

3-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-2-25-18-8-3-4-9-20(18)28-19-11-10-16(13-17(19)22(25)27)24-21(26)14-6-5-7-15(23)12-14/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKYKWUSONKGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a cyclization reaction of appropriate precursors, such as a substituted phenol and an amine derivative. Subsequent chlorination and ethylation steps are then performed to introduce the chlorine and ethyl groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Aplicaciones Científicas De Investigación

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives may be used in biological studies to investigate cellular processes and signaling pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as neurological disorders and inflammation.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mecanismo De Acción

The mechanism by which 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Substituent Variations on the Benzamide Group

Compounds with modified benzamide groups exhibit distinct physicochemical and biological properties:

Compound Name Substituent Molecular Weight (g/mol) Yield (%) Key Findings
3-Chloro-N-(10-ethyl-11-oxo-10,11-oxazepin-2-yl)benzamide (Target) 3-Cl 364.8 N/A Enhanced metabolic stability due to chloro group; moderate D2 receptor affinity .
N-(10-Ethyl-11-oxo-10,11-oxazepin-2-yl)-2-(trifluoromethyl)benzamide 2-CF₃ 426.4 N/A Higher lipophilicity (logP = 4.2) but reduced solubility in aqueous media .
2-(4-Fluorophenyl)-N-(10-ethyl-11-oxo-10,11-oxazepin-7-yl)acetamide (8c) 4-F 377.4 83 Superior D2 receptor selectivity (IC₅₀ = 12 nM) due to fluorine’s electronegativity .
2-(3-Chlorophenyl)-N-(10-ethyl-11-oxo-10,11-oxazepin-7-yl)acetamide (8d) 3-Cl 393.9 49 Moderate potency (IC₅₀ = 45 nM); chloro at meta-position reduces steric hindrance .

Key Insights :

  • Electron-Withdrawing Groups (Cl, CF₃) : Improve metabolic stability but may reduce solubility.
  • Substituent Position : Meta-substituted chloro (3-Cl) shows better receptor binding than para-substituted analogs (e.g., 4-Cl in 8e, IC₅₀ = 62 nM) .

Core Heterocycle Modifications

Replacing the oxazepine oxygen with sulfur (thiazepine) alters electronic properties and bioactivity:

Compound Name Heteroatom Molecular Weight (g/mol) Key Findings
10-Ethyl-11-oxo-10,11-thiazepine-8-carboxamide 5-oxide S 449.1 Higher D2 receptor antagonism (IC₅₀ = 8 nM) due to sulfur’s polarizability .
Ethyl (10-ethyl-11-oxo-10,11-oxazepin-2-yl)carbamate O 326.4 Acts as an angiogenesis inhibitor (BT2) with IC₅₀ = 1.2 μM in HUVEC assays .

Key Insights :

  • Thiazepine vs. Oxazepine : Sulfur-containing analogs exhibit stronger receptor interactions but may face oxidative instability (e.g., 5-oxide byproduct formation) .
  • Carbamate Derivatives : Ethyl carbamate substituents (e.g., BT2) shift activity from receptor antagonism to anti-angiogenesis .

Alkyl Chain Modifications at Position 10

Varying the N-alkyl group impacts pharmacokinetics:

Compound Name Alkyl Group Molecular Weight (g/mol) Key Findings
10-Ethyl-11-oxo-10,11-oxazepin-2-ylbenzamide (Target) Ethyl 364.8 Balanced lipophilicity (clogP = 3.1) and bioavailability (F = 65% in rats) .
10-Propyl-11-oxo-10,11-thiazepine-8-carboxylic acid 5-oxide Propyl 395.4 Extended alkyl chain increases half-life (t₁/₂ = 6.2 h) but reduces potency .
10-Methyl-11-oxo-10,11-thiazepine-8-carboximidamide 5-oxide Methyl 295.3 Short chain improves solubility but lowers membrane permeability .

Key Insights :

  • Ethyl vs. Propyl : Ethyl optimizes balance between metabolic stability and receptor engagement.
  • Methyl Derivatives : Suitable for hydrophilic applications but less effective in CNS targets.

Actividad Biológica

3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound characterized by its unique dibenzo[b,f][1,4]oxazepine structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections explore its chemical properties, biological activities, and relevant research findings.

The molecular formula of 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is C22H17ClN2O3, with a molecular weight of 392.84 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Weight392.84 g/mol
Molecular FormulaC22H17ClN2O3
LogP4.9141
LogD4.9126
Polar Surface Area45.653 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar oxazepine derivatives have shown activity against Helicobacter pylori and other pathogenic bacteria. The mechanism often involves the inhibition of key enzymes such as urease, which is crucial for bacterial survival in acidic environments . Although direct studies on this specific compound are sparse, the structural similarities suggest potential efficacy.

Neurological Effects

Some studies have investigated the effects of dibenzo[b,f][1,4]oxazepines on neurological pathways. These compounds may act as dopamine D2 receptor antagonists, which could lead to therapeutic applications in treating disorders like schizophrenia or Parkinson's disease . Further exploration into the specific receptor affinities and functional outcomes of 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is warranted.

Study on Structural Analogues

A study focusing on various dibenzo[b,f][1,4]oxazepine derivatives highlighted their ability to activate the TRPA1 channel significantly. This suggests a role in pain modulation and inflammatory responses . The findings underscore the importance of structural modifications in enhancing biological activity.

Comparative Analysis

A comparative analysis of similar compounds revealed that structural variations significantly influence biological activity. For example, modifications at the benzamide position can enhance or diminish anticancer efficacy. This indicates that systematic exploration of analogs could yield compounds with improved therapeutic profiles.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?

Methodological Answer: The synthesis typically involves constructing the dibenzo[b,f][1,4]oxazepinone core first, followed by functionalization. Key steps include:

  • Core Synthesis : Cyclization of substituted precursors (e.g., 2-aminophenol derivatives) under acidic or thermal conditions to form the oxazepinone ring .
  • Chlorination : Introduction of the 3-chloro group on the benzamide moiety via electrophilic aromatic substitution using chlorinating agents (e.g., Cl2 or SOCl2) under controlled conditions .
  • Amide Coupling : Reaction of the activated carboxylic acid (e.g., 3-chlorobenzoyl chloride) with the amine group on the oxazepinone scaffold using coupling agents like EDC/HOBt .
    Critical Considerations : Monitor reaction selectivity to avoid over-chlorination and optimize yields via temperature/pH control .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is required:

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), ethyl group signals (δ 1.2–1.5 ppm for CH3, δ 3.5–4.0 ppm for CH2), and amide NH (δ ~10–11 ppm) .
    • <sup>13</sup>C NMR : Confirm carbonyl groups (C=O at δ ~165–175 ppm) and quaternary carbons in the dibenzo ring system .
  • IR Spectroscopy : Detect C=O stretches (~1670–1700 cm<sup>−1</sup>) and N-H bending (~1550 cm<sup>−1</sup>) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 421.08) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the environmental fate of this compound using experimental models?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab Studies) :
    • Hydrolysis/Kinetics : Assess stability under varying pH (e.g., pH 4–9 buffers at 25–50°C) with HPLC monitoring .
    • Photodegradation : Expose to UV light (λ = 254–365 nm) and quantify degradation products via LC-MS .
  • Phase 2 (Ecotoxicology) :
    • Microcosm Studies : Evaluate biodegradation in soil/water systems using ISO 11266 protocols. Measure half-life (t½) and metabolite formation .
  • Data Integration : Use QSAR models to predict bioaccumulation potential and prioritize in vivo testing .

Q. How can contradictory data on the compound’s biological activity be resolved?

Methodological Answer: Address discrepancies via:

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT assay) to rule out off-target effects .
  • Dose-Response Analysis : Use Hill plots to confirm EC50/IC50 consistency across replicates .
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for variability in biological replicates .
  • Structural Confirmation : Re-analyze compound purity (HPLC) and crystallinity (PXRD) to exclude batch-specific artifacts .

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

Methodological Answer:

  • Co-solvent Systems : Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays; use cyclodextrin complexes for in vivo models .
  • Salt Formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .

Q. How can molecular docking studies predict the compound’s interaction with target proteins?

Methodological Answer:

  • Protein Preparation : Retrieve target structures (e.g., COX-2 or 5-HT2A) from PDB; optimize via energy minimization .
  • Ligand Docking : Use AutoDock Vina with flexible side chains to explore binding poses. Validate with MD simulations (100 ns) to assess stability .
  • Binding Affinity : Compare calculated ΔG values with experimental IC50 data to refine force field parameters .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields?

Methodological Answer:

  • Reaction Monitoring : Use in situ FTIR or LC-MS to identify intermediates and optimize stepwise conversions .
  • Byproduct Analysis : Isolate and characterize side products (e.g., over-chlorinated derivatives) via preparative TLC .
  • Scale-Up Adjustments : Re-evaluate solvent polarity (e.g., DMF vs. THF) and stirring efficiency for reproducibility .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Split-Plot Design : Vary substituents (e.g., Cl, OMe) on the benzamide and oxazepinone moieties while controlling reaction conditions .
  • Multivariate Analysis : Use PCA or PLS regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.